2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Lipophilicity Drug-likeness QSAR

2-[1-(2,2-Diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 915369-54-9) is a heterocyclic building block belonging to the 1,2,3-triazole class, characterized by a diethoxyethyl N-substituent and a hydroxyethyl side chain at the 4-position. This substitution pattern distinguishes it from other N-functionalized triazole building blocks.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
CAS No. 915369-54-9
Cat. No. B1531222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
CAS915369-54-9
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCOC(CN1C=C(N=N1)CCO)OCC
InChIInChI=1S/C10H19N3O3/c1-3-15-10(16-4-2)8-13-7-9(5-6-14)11-12-13/h7,10,14H,3-6,8H2,1-2H3
InChIKeyUTZMWKXSRLACMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2,2-Diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 915369-54-9) Procurement-Focused Baseline


2-[1-(2,2-Diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol (CAS 915369-54-9) is a heterocyclic building block belonging to the 1,2,3-triazole class, characterized by a diethoxyethyl N-substituent and a hydroxyethyl side chain at the 4-position [1]. This substitution pattern distinguishes it from other N-functionalized triazole building blocks. The compound is typically supplied at ≥95% purity and requires sealed, dry storage at 2–8 °C . Its structural features enable participation in click chemistry derivatization strategies and other synthetic transformations pertinent to medicinal chemistry and materials science .

Click chemistry derivatization via masked aldehyde handle
Medicinal chemistry SAR campaigns targeting ion channels
Sequential functionalization through alcohol and acetal groups

Why Closely Related 1,2,3-Triazole Building Blocks Cannot Substitute for CAS 915369-54-9


Triazole building blocks with seemingly minor structural variations can exhibit divergent physicochemical properties that critically impact synthetic utility and biological performance. The target compound's 2-(2,2-diethoxyethyl) N-substituent provides a masked aldehyde or acetal moiety that offers distinct reactivity from simpler N-alkyl analogs in downstream functionalization, while the ethanol arm at C4 balances polarity and hydrogen-bonding capacity differently than its methanol homolog.

Masked aldehyde reactivity The diethoxyethyl group acts as a latent aldehyde; simple N-alkyl triazoles lack this handle, altering downstream functionalization pathways.
Polarity and H-bonding profile The ethanol arm and six H-bond acceptors create a distinct solubility and crystal packing profile vs. methanol or ethyl analogs, impacting assembly behavior.
Nav1.7 SAR context Subtle structural differences may shift ion channel activity; the established potency benchmark may not transfer to close analogs without validation.

Quantitative Differentiation Evidence for 2-[1-(2,2-Diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol vs. Closest Analogs


Computed Lipophilicity: CAS 915369-54-9 vs. [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1251922-85-6)

The target compound exhibits a computed LogP of 0.212 , which is approximately 25% higher (more lipophilic) than the reported LogP of 0.1695 for the methanol analog CAS 1251922-85-6 . This difference arises from the replacement of the hydroxymethyl group at C4 with a hydroxyethyl chain, increasing the hydrophobic character and potentially enhancing membrane permeability relative to the methanol analog.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +0.043 (≈25% increase vs. methanol analog)
May support membrane-permeable probe design
Computed values; experimental validation recommended
Lipophilicity Drug-likeness QSAR

Hydrogen-Bond Acceptor Count: CAS 915369-54-9 vs. N-Ethyl Triazole Ethanol Analog (CAS 1251040-44-4)

The target compound possesses 6 hydrogen-bond acceptor sites (H_Acceptors = 6) , contrasting with only 3 acceptors in the simpler 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS 1251040-44-4) [1]. The additional acceptors arise from the diethoxyethyl group's oxygen atoms, offering enhanced capacity for intermolecular hydrogen-bonding interactions.

H-bond acceptors
Class-level inference
6 vs. 3 acceptors (2× increase over N-ethyl analog)
Enhances supramolecular interaction potential
Class-level structural inference; to verify experimentally
Hydrogen-bonding Solubility Crystal engineering

Nav1.7 Inhibitory Activity of CAS 915369-54-9 – Potency Benchmark

The target compound has demonstrated potent inhibition of human Nav1.7 sodium channels with an IC50 of 0.230 nM in whole-cell voltage clamp assays on HEK-293 cells [1]. While head-to-head comparator data are not publicly available for close structural analogs, this sub-nanomolar potency establishes a benchmark that can guide structure-activity relationship (SAR) investigations.

Nav1.7 inhibition
Supporting evidence
IC50 = 0.230 nM (HEK-293, whole-cell clamp)
Establishes a potency benchmark for SAR studies
Single-point data; direct comparator data unavailable
Ion channel Pain target Nav1.7

Procurement-Justified Application Scenarios for 2-[1-(2,2-Diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol


Medicinal Chemistry SAR Campaigns Targeting Nav1.7

When designing and synthesizing novel Nav1.7 inhibitors for pain therapeutic programs, the target compound's established IC50 of 0.230 nM [1] supplies a validated starting point. Its diethoxyethyl group provides a synthetic handle for further diversification, while the ethanol arm may influence pharmacokinetic properties differently than shorter-chain analogs.

Probe Design Requiring Balanced Lipophilicity

For chemical biology probes that must traverse cell membranes, the moderate LogP of 0.212 positions the target between more hydrophilic methanol analogs and more lipophilic N-alkyl triazoles, offering tunable passive permeability.

Crystal Engineering and Supramolecular Chemistry

With 6 hydrogen-bond acceptors , the target compound can engage in multiple directional interactions, making it a valuable tecton for co-crystal design or metal-organic framework construction where N-ethyl triazole analogs provide insufficient binding sites.

Click Chemistry Derivatization Hub

As a bifunctional building block featuring a terminal alcohol and an acetal-protected aldehyde precursor, the target compound can be selectively functionalized via click chemistry or acetal deprotection, enabling sequential derivatization strategies that simpler N-alkyl triazole ethanol derivatives cannot support.

Application
Selection Property
Validation Focus
Ion channel SAR studies
Masked aldehyde synthetic handle
Nav1.7 activity replication in new analogs
Chemical probe design
Computed lipophilicity profile
Membrane permeability in cellular assays
Supramolecular tecton design
High H-bond acceptor count
Co-crystal and framework formation success
Sequential bioconjugation
Bifunctional alcohol/acetal reactivity
Orthogonal deprotection and coupling efficiency
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